5-Bromo-2-chloro-3-dimethoxymethyl-pyridine

Overview

Description

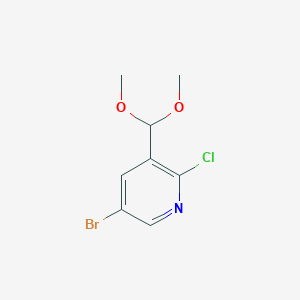

5-Bromo-2-chloro-3-dimethoxymethyl-pyridine is a halogenated heterocyclic compound with the molecular formula C8H9BrClNO2 and a molecular weight of 266.52 g/mol It is characterized by the presence of bromine, chlorine, and dimethoxymethyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of 3-dimethoxymethyl-pyridine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a halogenating agent such as bromine or chlorine .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3-dimethoxymethyl-pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Research indicates that compounds similar to 5-bromo-2-chloro-3-dimethoxymethyl-pyridine may exhibit significant anticancer properties. For instance, studies on related pyridine derivatives have shown their ability to induce apoptosis in cancer cell lines. A notable case study demonstrated that a derivative induced apoptosis in MCF-7 breast cancer cells through caspase activation, exhibiting an IC50 value of 15.2 µM, indicating its potential as a therapeutic agent in cancer treatment.

Antimicrobial Properties

Halogenated pyridines are known for their antimicrobial activities. Compounds structurally similar to this compound have been tested against various bacterial strains. For example, a derivative demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against multi-drug resistant E. coli, suggesting its potential as an alternative treatment option for bacterial infections .

Central Nervous System Activity

Preliminary studies suggest that derivatives of this compound may interact with central nervous system receptors, particularly dopamine D2 receptors. This interaction could lead to developments in treatments for neurological disorders, highlighting the compound's versatility in medicinal applications.

Agrochemical Applications

The unique properties of this compound also extend to agrochemicals. Its structure allows it to function as a precursor for developing herbicides and pesticides. The presence of halogens often enhances the bioactivity of agrochemical compounds, making them more effective against pests and diseases in crops .

Synthesis and Structural Insights

The synthesis of this compound can be achieved through various chemical methods involving bromination and chlorination reactions on pyridine derivatives. The synthetic pathways often aim to optimize yield while minimizing by-products, which is crucial for industrial applications .

Research Findings and Case Studies

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the dimethoxymethyl group can influence its reactivity and binding affinity to various biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

- 5-Bromo-2-chloro-4-dimethylaminopyrimidine

- 3-Bromo-5-dimethoxymethylpyridine

- 5-Bromo-2-dimethoxymethyl-3-methoxypyridine

- 6-Bromo-2-chloro-3-trimethylsilylpyridine

Uniqueness

5-Bromo-2-chloro-3-dimethoxymethyl-pyridine is unique due to its specific combination of bromine, chlorine, and dimethoxymethyl groups attached to the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry .

Biological Activity

5-Bromo-2-chloro-3-dimethoxymethyl-pyridine is a halogenated heterocyclic compound characterized by its molecular formula and a molecular weight of 266.52 g/mol. The compound features a pyridine ring with bromine at the 5-position, chlorine at the 2-position, and two methoxymethyl groups at the 3-position. These structural attributes contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry and agrochemicals.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of halogen atoms (bromine and chlorine) and the dimethoxymethyl group can enhance its reactivity and binding affinity to various biological molecules, potentially modulating enzyme activity, receptor binding, and other cellular processes.

Comparative Analysis of Similar Compounds

To better understand the biological potential of this compound, a comparison with structurally similar compounds can be insightful. The following table summarizes key features of selected related compounds:

| Compound Name | Molecular Formula | Unique Features | Notable Biological Activity |

|---|---|---|---|

| This compound | C₈H₉BrClNO₂ | Contains both bromine and chlorine | Antimicrobial, potential anticancer |

| 5-Bromo-2-chloro-3-methylpyridine | C₇H₈BrClN | Lacks methoxymethyl groups | Antifungal properties noted |

| 2-Chloro-3-(dimethoxymethyl)-5-methylpyridine | C₉H₁₂ClN O₂ | Contains methyl instead of bromine | Moderate antibacterial activity reported |

Case Studies

- Antimicrobial Efficacy : In studies involving halogenated pyridines, compounds with bromine and chlorine substitutions demonstrated significant antimicrobial effects against gram-positive and gram-negative bacteria. For instance, similar derivatives exhibited minimum inhibitory concentration (MIC) values as low as 62.5 µg/mL against E. coli .

- Anticancer Activity : Research has highlighted that halogenated pyridines can inhibit cell growth in cancer cell lines such as HeLa and A549. For example, one study reported IC50 values around 226 µg/mL for HeLa cells when treated with structurally related compounds .

Properties

IUPAC Name |

5-bromo-2-chloro-3-(dimethoxymethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClNO2/c1-12-8(13-2)6-3-5(9)4-11-7(6)10/h3-4,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUPENSPQULNNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=C(N=CC(=C1)Br)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640097 | |

| Record name | 5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928653-74-1 | |

| Record name | 5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928653-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.